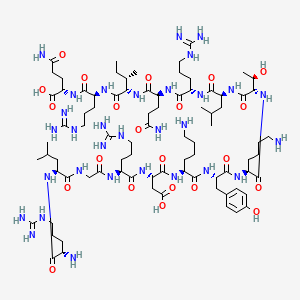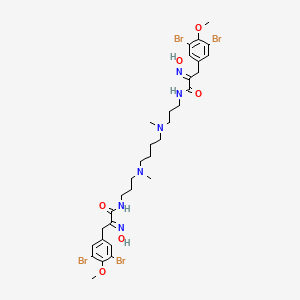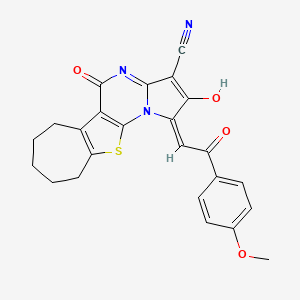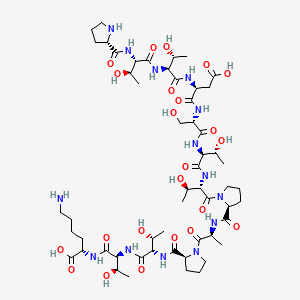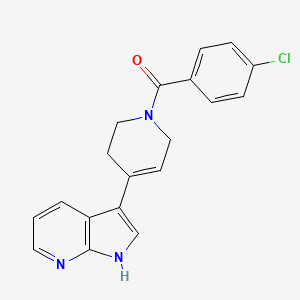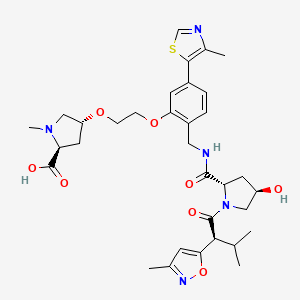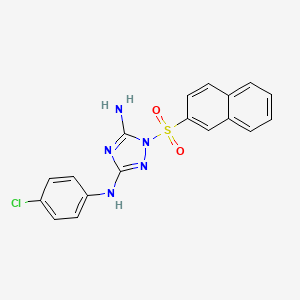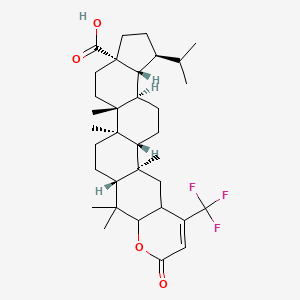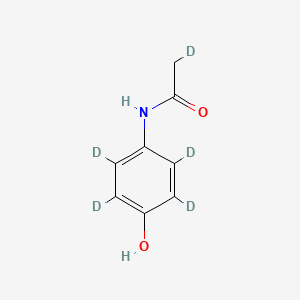
Acetaminophen-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen-d5, also known as deuterated acetaminophen, is a stable isotope-labeled compound. It is a derivative of acetaminophen where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its ability to act as a tracer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-d5 involves the acetylation of deuterated p-aminophenol with acetic anhydride. The reaction typically proceeds as follows:
Starting Materials: Deuterated p-aminophenol and acetic anhydride.
Reaction Conditions: The reaction is carried out in a solvent such as deuterated water or deuterated methanol, under reflux conditions.
Procedure: The deuterated p-aminophenol is dissolved in the solvent, and acetic anhydride is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated p-aminophenol and acetic anhydride are used.
Automated Systems: Automated reactors and purification systems are employed to ensure consistency and purity.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications for research use.
化学反応の分析
Types of Reactions
Acetaminophen-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: It can be reduced back to p-aminophenol under certain conditions.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
p-Aminophenol.Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Acetaminophen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of acetaminophen in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to study interactions between acetaminophen and other drugs.
Toxicology Studies: Helps in assessing the toxicity and safety profile of acetaminophen.
作用機序
Acetaminophen-d5 exerts its effects through similar mechanisms as acetaminophen. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced pain and fever. Additionally, this compound is metabolized to N-acylphenolamine (AM404), which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain, contributing to its analgesic effects .
類似化合物との比較
Similar Compounds
Acetaminophen: The non-deuterated form of acetaminophen-d5.
Paracetamol: Another name for acetaminophen.
N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an ideal tracer for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
2-deuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D,2D,3D,4D,5D |
InChIキー |
RZVAJINKPMORJF-RALIUCGRSA-N |
異性体SMILES |
[2H]CC(=O)NC1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


